molecular formula C20H23N5O2 B4429465 1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B4429465
M. Wt: 365.4 g/mol
InChI Key: CESHNHLENCQAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to selectively inhibit the activity of the histone demethylase enzyme, JMJD3, which plays a critical role in the regulation of gene expression.

Mechanism of Action

1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione selectively inhibits the activity of the histone demethylase enzyme, JMJD3. This enzyme plays a critical role in the regulation of gene expression by removing methyl groups from histone proteins, which can lead to changes in chromatin structure and gene transcription. By inhibiting the activity of JMJD3, this compound can modulate the expression of genes involved in various disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease model being studied. In models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In models of cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is its selectivity for JMJD3, which makes it a useful tool for studying the role of this enzyme in various disease processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve therapeutic effects in vivo.

Future Directions

There are several potential future directions for research involving 1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One area of interest is the development of more potent analogs of this compound that could have greater therapeutic potential. Additionally, further studies are needed to better understand the specific mechanisms by which this compound exerts its effects in different disease models. Finally, there is potential for the development of combination therapies that incorporate this compound with other drugs to achieve synergistic effects.

Scientific Research Applications

1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory effects in models of sepsis, rheumatoid arthritis, and colitis. Additionally, this compound has been shown to have anti-cancer effects in models of leukemia, breast cancer, and prostate cancer.

properties

IUPAC Name

4,7-dimethyl-2-(3-methylbutyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13(2)10-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-14(3)25(19)15-8-6-5-7-9-15/h5-9,12-13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESHNHLENCQAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 4
1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
Reactant of Route 6
1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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